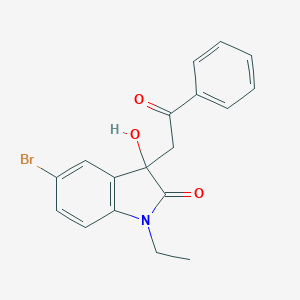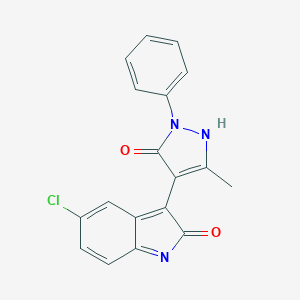![molecular formula C16H10BrFN2OS B307769 (5Z)-2-(4-bromoanilino)-5-[(3-fluorophenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B307769.png)
(5Z)-2-(4-bromoanilino)-5-[(3-fluorophenyl)methylidene]-1,3-thiazol-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5Z)-2-(4-bromoanilino)-5-[(3-fluorophenyl)methylidene]-1,3-thiazol-4-one is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a thiazolone derivative that has a unique chemical structure, making it an interesting subject for research.
Wissenschaftliche Forschungsanwendungen
(5Z)-2-(4-bromoanilino)-5-[(3-fluorophenyl)methylidene]-1,3-thiazol-4-one has been extensively studied for its potential applications in various fields. One of the primary areas of research is in the development of new drugs. The compound has shown promising results in preclinical studies as an anti-cancer agent, with the ability to inhibit tumor growth and induce apoptosis in cancer cells. Additionally, it has been investigated for its potential as an anti-inflammatory and anti-bacterial agent.
Wirkmechanismus
The exact mechanism of action of (5Z)-2-(4-bromoanilino)-5-[(3-fluorophenyl)methylidene]-1,3-thiazol-4-one is not fully understood, but it is believed to act through multiple pathways. One proposed mechanism is through the inhibition of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. Another proposed mechanism is through the induction of oxidative stress, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that (5Z)-2-(4-bromoanilino)-5-[(3-fluorophenyl)methylidene]-1,3-thiazol-4-one has both biochemical and physiological effects. Biochemically, the compound has been shown to inhibit the activity of various enzymes, including tyrosinase and acetylcholinesterase. Physiologically, it has been shown to induce apoptosis in cancer cells and inhibit the growth of bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (5Z)-2-(4-bromoanilino)-5-[(3-fluorophenyl)methylidene]-1,3-thiazol-4-one in lab experiments is its unique chemical structure, which allows for the investigation of its potential applications in various fields. Additionally, the compound has shown promising results in preclinical studies as an anti-cancer agent, making it a valuable subject for further research. One limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with in certain assays.
Zukünftige Richtungen
There are several future directions for research on (5Z)-2-(4-bromoanilino)-5-[(3-fluorophenyl)methylidene]-1,3-thiazol-4-one. One area of focus is in the development of new drugs based on the compound's chemical structure. Additionally, further investigation is needed to fully understand the compound's mechanism of action and its potential applications in various fields. Finally, there is a need for more studies to determine the compound's toxicity and safety profile, which is essential for its potential use in clinical settings.
Conclusion:
In conclusion, (5Z)-2-(4-bromoanilino)-5-[(3-fluorophenyl)methylidene]-1,3-thiazol-4-one is a thiazolone derivative that has gained attention in scientific research due to its potential applications in various fields. The compound has shown promising results as an anti-cancer, anti-inflammatory, and anti-bacterial agent, making it a valuable subject for further research. While there are limitations to using this compound in lab experiments, its unique chemical structure and potential applications make it an important area of focus for future research.
Synthesemethoden
The synthesis of (5Z)-2-(4-bromoanilino)-5-[(3-fluorophenyl)methylidene]-1,3-thiazol-4-one involves the reaction of 4-bromoaniline, 3-fluorobenzaldehyde, and thiosemicarbazide in the presence of a catalyst. The reaction occurs through a series of steps, including the formation of an imine intermediate, followed by cyclization and dehydration. The final product is obtained as a yellow solid with a yield of around 70%.
Eigenschaften
Produktname |
(5Z)-2-(4-bromoanilino)-5-[(3-fluorophenyl)methylidene]-1,3-thiazol-4-one |
|---|---|
Molekularformel |
C16H10BrFN2OS |
Molekulargewicht |
377.2 g/mol |
IUPAC-Name |
(5Z)-2-(4-bromoanilino)-5-[(3-fluorophenyl)methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C16H10BrFN2OS/c17-11-4-6-13(7-5-11)19-16-20-15(21)14(22-16)9-10-2-1-3-12(18)8-10/h1-9H,(H,19,20,21)/b14-9- |
InChI-Schlüssel |
JZHFDHNKGIQKCX-ZROIWOOFSA-N |
Isomerische SMILES |
C1=CC(=CC(=C1)F)/C=C\2/C(=O)N=C(S2)NC3=CC=C(C=C3)Br |
SMILES |
C1=CC(=CC(=C1)F)C=C2C(=O)N=C(S2)NC3=CC=C(C=C3)Br |
Kanonische SMILES |
C1=CC(=CC(=C1)F)C=C2C(=O)N=C(S2)NC3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Acetyl-3-(allylsulfanyl)-6-(6-methyl-2-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307686.png)

![7-Butyryl-6-(4-methoxyphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307692.png)
![Methyl 4-[3-(ethylsulfanyl)-7-propanoyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoate](/img/structure/B307693.png)
![3-(Ethylthio)-6-(3-methoxyphenyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307695.png)

![3-[(3-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole](/img/structure/B307697.png)
![2-Methoxy-3-nitro-4-(2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)phenol](/img/structure/B307698.png)
![3-(Allylsulfanyl)-10-bromo-6-{6-nitro-1,3-benzodioxol-5-yl}-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307702.png)
![2-Bromo-4-chloro-6-[3-(ethylsulfanyl)-7-propanoyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propanoate](/img/structure/B307703.png)
![7-Acetyl-3-(allylsulfanyl)-6-(5-methyl-2-furyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307704.png)
![4-Chloro-2-[3-(ethylsulfanyl)-7-propanoyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propanoate](/img/structure/B307705.png)
![2-Ethoxy-3-nitro-4-(2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)phenol](/img/structure/B307706.png)
